Rizatriptan Sulfate

描述

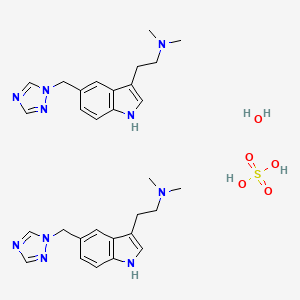

Structure

3D Structure of Parent

属性

CAS 编号 |

159776-67-7 |

|---|---|

分子式 |

C30H42N10O5S |

分子量 |

654.8 g/mol |

IUPAC 名称 |

bis(N,N-dimethyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine);sulfuric acid;hydrate |

InChI |

InChI=1S/2C15H19N5.H2O4S.H2O/c2*1-19(2)6-5-13-8-17-15-4-3-12(7-14(13)15)9-20-11-16-10-18-20;1-5(2,3)4;/h2*3-4,7-8,10-11,17H,5-6,9H2,1-2H3;(H2,1,2,3,4);1H2 |

InChI 键 |

SMWLLNMVQNVPLD-UHFFFAOYSA-N |

规范 SMILES |

CN(C)CCC1=CNC2=C1C=C(C=C2)CN3C=NC=N3.CN(C)CCC1=CNC2=C1C=C(C=C2)CN3C=NC=N3.O.OS(=O)(=O)O |

产品来源 |

United States |

Fundamental Molecular and Supramolecular Characterization of Rizatriptan Sulfate

Theoretical Underpinnings of Rizatriptan (B1679398) Sulfate's Chemical Identity

Structural Elucidation Methodologies for Rizatriptan Sulfate (B86663) and its Analogues

The chemical structure of rizatriptan and its related substances has been thoroughly investigated using a variety of modern analytical techniques. The primary methods for structural elucidation include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and various chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are employed to establish the connectivity and spatial relationships of the atoms. conicet.gov.ar For instance, ¹³C NMR studies have been used to observe conformational changes in different parts of the rizatriptan molecule under varying conditions. innovareacademics.in

Mass Spectrometry (MS) , often coupled with liquid chromatography (LC-MS), provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity. conicet.gov.arresearchgate.net This technique is particularly useful for identifying and characterizing impurities and metabolites. researchgate.net

Chromatographic Techniques , such as High-Performance Liquid Chromatography (HPLC) and Reversed-Phase Liquid Chromatography (RP-LC), are essential for separating rizatriptan from its impurities and related compounds. researchgate.netnih.gov These methods, often used in conjunction with UV-Vis spectrophotometry for detection, are crucial for purity assessment and quantitative analysis. innovareacademics.inresearchgate.net The retention time in a chromatographic system provides a key identifier for the compound. researchgate.net

The structure of rizatriptan benzoate (B1203000) has been fully elucidated using several spectroscopic techniques, and these methodologies are directly applicable to the sulfate salt as well. sfda.gov.sa The IUPAC name for the rizatriptan base is N,N-dimethyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine. nih.gov

Table 1: Key Spectroscopic and Chromatographic Data for Rizatriptan Identification

| Parameter | Value/Technique | Reference |

| IUPAC Name | N,N-dimethyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine | nih.gov |

| Molecular Formula (Base) | C15H19N5 | ncats.io |

| Molecular Weight (Base) | 269.3449 g/mol | ncats.io |

| UV Absorption Maximum (λmax) | 225 nm | researchgate.net |

| Primary Elucidation Techniques | NMR (¹H, ¹³C, 2D), MS, LC-MS, HPLC | conicet.gov.arresearchgate.netnih.gov |

Conformational Analysis and Stereochemical Considerations of Rizatriptan Sulfate

Rizatriptan is an achiral molecule, meaning it does not have a non-superimposable mirror image and therefore does not exhibit optical activity. ncats.ionih.gov It has no defined stereocenters. ncats.io

Conformational analysis, which examines the different spatial arrangements of atoms that can be interconverted by rotation about single bonds, is important for understanding the molecule's interaction with its biological target. Studies using techniques like ¹³C NMR have shown that temperature changes can induce conformational shifts within the molecule, particularly in the methyl group of the polyoxypropylene chain in certain formulations. innovareacademics.in The flexibility of the side chains is a key aspect of its ability to bind to its target receptors.

Solid-State Chemistry of this compound

The solid-state properties of a pharmaceutical compound are critical as they can influence its stability, solubility, and bioavailability.

Polymorphism and Amorphism Studies of this compound

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Rizatriptan benzoate has been shown to exhibit polymorphism, with at least two distinct crystalline forms, designated as Form A and Form B, having been identified. google.com Form A is the thermodynamically more stable form, while Form B is metastable. google.com It is highly probable that this compound also exhibits polymorphism, a common characteristic of pharmaceutical substances. google.com

In addition to crystalline forms, rizatriptan can also exist in an amorphous state. nih.govmdpi.com The amorphous form lacks a long-range ordered crystal lattice. Studies on rizatriptan-loaded films have shown that the drug can be present in an amorphous state, which can influence its release characteristics. nih.govmdpi.com Differential Scanning Calorimetry (DSC) is a key technique used to study these solid-state forms, with the absence of a sharp melting peak indicating an amorphous state. mdpi.com

Crystal Structure Analysis of this compound

The crystal structure of Rizatriptan benzoate has been analyzed using X-ray powder diffraction (XRPD), which provides a unique fingerprint for each polymorphic form. google.com The XRPD patterns for Form A and Form B of rizatriptan benzoate are distinct, allowing for their identification and characterization. google.com While specific crystal structure data for this compound is not as readily available in the provided search results, the methodologies used for the benzoate salt would be directly applicable. The crystal habit, or the external shape of the crystals, has also been described, with Form A appearing as plate-like particles and Form B as needle-like crystals. google.com

Table 2: Known Polymorphic Forms of Rizatriptan Benzoate

| Polymorphic Form | Stability | Crystal Habit | Key Characterization Technique | Reference |

| Form A | Thermodynamically stable | Plate-like particles | X-ray Powder Diffraction (XRPD) | google.com |

| Form B | Metastable | Needle-like crystals | X-ray Powder Diffraction (XRPD) | google.com |

Crystallization Kinetics and Process Optimization for this compound

The crystallization process is a critical step in the manufacturing of active pharmaceutical ingredients, as it affects purity, yield, and the desired solid-state form. The crystallization of rizatriptan benzoate has been studied to optimize the process. google.com

Key parameters that are controlled during crystallization include temperature, solvent selection, and cooling rate. For instance, in the synthesis of rizatriptan, controlling the reaction temperature is crucial to minimize the formation of impurities. google.com The crude rizatriptan base can be crystallized from an organic solvent to achieve high purity. google.com

The choice of solvent is also critical. For example, rizatriptan benzoate Form A has been obtained from solvents like methanol (B129727)/ethyl acetate (B1210297)/heptane and 1-butanol, while Form B can be obtained from evaporation in ethyl acetate. google.com The kinetics of crystallization, or the rate at which the crystals form and grow, can be influenced by seeding the solution with existing crystals of the desired form. google.com Time-temperature-transformation (TTT) diagrams, which map the time required for crystallization at different temperatures, are a valuable tool for understanding and controlling crystallization kinetics. nih.gov The optimization of these processes is aimed at achieving consistent production of the desired crystalline form with high purity and yield, often avoiding the need for more complex purification techniques like column chromatography. google.comgoogle.com

Spectroscopic and Spectrometric Characterization of this compound

The rigorous characterization of this compound, a crucial step in its development and quality control, relies heavily on a suite of sophisticated spectroscopic and spectrometric techniques. These methods provide detailed information about the molecule's structure, functional groups, and purity.

Advanced Spectroscopic Techniques in this compound Research

A variety of spectroscopic methods are employed to elucidate the structural features of rizatriptan. These techniques are instrumental in confirming the identity and integrity of the compound.

Infrared (IR) Spectroscopy: IR spectroscopy is a fundamental technique used to identify the functional groups present in the rizatriptan molecule. rsc.org The IR spectrum of rizatriptan benzoate, a salt form of rizatriptan, displays characteristic absorption peaks. For instance, peaks at 1563 cm⁻¹ and 1606 cm⁻¹ correspond to C=O stretching vibrations. nih.gov A significant peak at 1372 cm⁻¹ is attributed to the C-N stretching in the tertiary amine group, and a C-O stretching in the carboxylic acid is observed at 1295 cm⁻¹. nih.gov Studies on rizatriptan benzoate have shown characteristic peaks at 3113 cm⁻¹ for N-H stretching, 2939 and 2858 cm⁻¹ for CH₃ and CH₂ stretching, and 1604 and 1500 cm⁻¹ for C=C and C=N stretching. typeset.io The compatibility of rizatriptan with various excipients in pharmaceutical formulations is often confirmed by the absence of significant shifts in these characteristic peaks in the IR spectra of the mixtures. jetir.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹H NMR and ¹³C NMR, provides detailed information about the chemical environment of the hydrogen and carbon atoms within the rizatriptan molecule, allowing for unambiguous structural confirmation. rsc.orgias.ac.in In studies of rizatriptan and its metabolites, ¹H NMR spectra have been recorded at 400 or 500 MHz using solvents like methanol-d₄ and deuterium (B1214612) oxide (D₂O). For example, the ¹H NMR spectrum of a synthesized rizatriptan sample in DMSO showed a characteristic singlet at 10.88 ppm corresponding to the N-H proton of the indole (B1671886) ring. ias.ac.in The ¹³C NMR spectrum provides complementary information on the carbon skeleton of the molecule. ias.ac.in

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectrophotometry is a widely used technique for the quantitative analysis of rizatriptan. nih.govresearchgate.netresearchgate.net Rizatriptan benzoate exhibits maximum absorbance (λmax) at specific wavelengths, which can be used for its determination in bulk and pharmaceutical dosage forms. researchgate.netajrconline.org The λmax of rizatriptan has been reported at various wavelengths depending on the solvent used, including 225 nm in 0.1 N HCl researchgate.net, 226 nm in methanol ijbpas.com, and 226 nm in phosphate (B84403) buffer pH 6.8. innovareacademics.in Some studies have also reported a second absorption maximum around 280-282 nm. nih.govresearchgate.net The linearity of absorbance with concentration typically follows Beer-Lambert's law over a defined range, allowing for accurate quantification. ijbpas.cominnovareacademics.in

| Technique | Compound Form | Solvent/Method | Characteristic Peaks/Wavelengths (λmax) |

|---|---|---|---|

| IR Spectroscopy | Rizatriptan Benzoate | KBr pellet | 1563 cm⁻¹ (C=O), 1606 cm⁻¹ (C=O), 1372 cm⁻¹ (C-N), 1295 cm⁻¹ (C-O) nih.gov |

| IR Spectroscopy | Rizatriptan Benzoate | - | 3113 cm⁻¹ (N-H), 2939/2858 cm⁻¹ (CH₃/CH₂), 1604/1500 cm⁻¹ (C=C/C=N) typeset.io |

| ¹H NMR Spectroscopy | Rizatriptan | DMSO | 10.88 ppm (indole N-H) ias.ac.in |

| UV-Vis Spectroscopy | Rizatriptan Benzoate | 0.1 N HCl | 225 nm researchgate.net |

| UV-Vis Spectroscopy | Rizatriptan | Methanol | 226 nm ijbpas.com |

| UV-Vis Spectroscopy | Rizatriptan Benzoate | Phosphate Buffer pH 6.8 | 226 nm innovareacademics.in |

| UV-Vis Spectroscopy | Rizatriptan | - | 280-282 nm nih.gov |

Mass Spectrometric Approaches for Structural Confirmation and Impurity Detection in this compound

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and the elucidation of molecular structure. When coupled with chromatographic separation techniques like liquid chromatography (LC), it becomes an indispensable tool for the analysis of rizatriptan and its impurities. pharmacompass.comiajps.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS and its more advanced tandem mass spectrometry (LC-MS/MS) variation are the cornerstones for the sensitive and selective detection and quantification of rizatriptan and its metabolites in various biological matrices. rsc.orgmdpi.comnih.govnih.gov These techniques are also crucial for the identification and characterization of process-related impurities and degradation products. nih.govresearchgate.net

In LC-MS/MS analysis of rizatriptan, the precursor ion [M+H]⁺ at m/z 270 is typically selected in the first quadrupole. Following collision-induced dissociation, specific product ions are monitored in the third quadrupole for quantification. A common product ion for rizatriptan is found at m/z 201. The high sensitivity of LC-MS/MS allows for the detection of rizatriptan at very low concentrations, with limits of detection reported to be as low as 100 pg/mL in human serum. nih.gov

Impurity Profiling: The identification and quantification of impurities in pharmaceutical substances are critical for ensuring their quality and safety. ajprd.com Regulatory bodies like the International Conference on Harmonisation (ICH) have strict guidelines for impurity levels. iajps.com LC-MS is a key technique for impurity profiling of rizatriptan. nih.govresearchgate.net Studies have successfully used LC-MS to identify several process-related impurities in rizatriptan benzoate, including dimeric impurities. nih.govresearchgate.net The structural elucidation of these impurities often involves isolating them using preparative HPLC and then subjecting them to further analysis by NMR, MS, and IR spectroscopy. nih.govresearchgate.net Furthermore, sensitive LC-MS/MS methods have been developed to determine trace levels of potential genotoxic impurities in rizatriptan benzoate. nih.gov

| Technique | Analysis Type | Precursor Ion (m/z) | Product Ion(s) (m/z) | Key Findings |

|---|---|---|---|---|

| LC-MS/MS | Quantification | 270 ([M+H]⁺) | 201 | High sensitivity and selectivity for rizatriptan in biological fluids. nih.gov |

| LC-MS | Impurity Identification | - | - | Identified process-related impurities like rizatriptan-1,2-dimer and rizatriptan-2,2-dimer. nih.govresearchgate.net |

| LC-MS/MS | Genotoxic Impurity Analysis | - | - | Developed methods for trace level quantification of potential genotoxic impurities. nih.gov |

Synthetic Pathways and Chemical Derivatization of Rizatriptan Sulfate

Retrosynthetic Analysis and Novel Synthetic Routes for Rizatriptan (B1679398) Sulfate (B86663)

The synthesis of rizatriptan has been approached through several routes, with the Fischer indole (B1671886) synthesis being a foundational method. ias.ac.in Retrosynthetic analysis of rizatriptan (N,N-dimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole-3-ethanamine) reveals key disconnections, primarily at the indole core and the tryptamine (B22526) side chain.

One common strategy involves the Fischer indole synthesis, which constructs the indole ring from a phenylhydrazine (B124118) derivative and an aldehyde or ketone. ias.ac.inbeilstein-journals.org In the context of rizatriptan, this typically involves the reaction of 4-((1H-1,2,4-triazol-1-yl)methyl)phenylhydrazine with an appropriate aldehyde, such as 4-dimethylaminobutyraldehyde dimethyl acetal. google.comgoogle.com A "one-pot" variation of this method has been developed where diazotization, reduction, and cyclization are performed sequentially in the same reactor. google.com

However, the Fischer indole synthesis can suffer from drawbacks such as the formation of impurities and the need for chromatographic purification. beilstein-journals.orggoogle.com This has prompted the development of alternative and novel synthetic routes. One such innovative approach avoids the Fischer indole synthesis altogether by constructing the indole ring from tryptamine as a starting material. This seven-step process involves N,N-methylation, reduction, protection, triazole methylation, deprotection, dehydrogenation, and salt formation, reportedly yielding high-purity rizatriptan benzoate (B1203000) without the need for column chromatography. google.com

Green Chemistry Principles in Rizatriptan Sulfate Synthesis

The application of green chemistry principles aims to make the synthesis of pharmaceuticals like rizatriptan more environmentally benign and efficient. mdpi.comnih.gov Key areas of focus include waste prevention, the use of safer solvents, and improving energy efficiency. nih.gov

In the context of rizatriptan synthesis, several strategies align with green chemistry principles:

Atom Economy: Routes that minimize the formation of by-products are preferred. The development of "one-pot" syntheses, where multiple reaction steps are carried out in a single vessel, reduces waste and improves efficiency. google.com

Safer Solvents and Reagents: Efforts have been made to replace hazardous reagents. For instance, in the reduction of the intermediate diazonium salt, sodium metabisulfite (B1197395) or sodium sulfite (B76179) have been used as alternatives to the more toxic stannous chloride. beilstein-journals.org The use of environmentally benign solvents is also a key consideration. rsc.org

Energy Efficiency: Optimizing reaction conditions to reduce energy consumption is a core principle. This can involve using catalysts that allow for lower reaction temperatures or employing technologies like microwave-assisted synthesis, which can reduce reaction times and energy input. mdpi.comnih.gov Continuous flow synthesis has also been explored as a method to improve efficiency and safety. rsc.org

Reduction of Derivatives: Synthetic strategies that avoid unnecessary protection and deprotection steps are favored as they reduce the number of reaction steps and the amount of waste generated. nih.gov The novel synthesis from tryptamine that avoids the traditional Fischer indole route is an example of a more streamlined process. google.com

Process Chemistry Optimization for Industrial-Scale Production of this compound

The transition from laboratory-scale synthesis to industrial-scale production of this compound requires significant process optimization to ensure safety, cost-effectiveness, and consistent product quality. google.comgoogle.comtrea.com

Key aspects of process optimization include:

Impurity Profile Management: A major challenge in the industrial synthesis of rizatriptan via the Fischer indole route is the formation of dimeric impurities. beilstein-journals.orggoogle.comtrea.com Optimization studies have focused on controlling the reaction temperature during the cyclization step. It was found that conducting the reaction at a lower temperature (50-70 °C) significantly reduces the formation of these impurities compared to the higher temperatures initially used. google.com

Reagent and Catalyst Selection: The choice of reagents is critical for large-scale production. The use of expensive and hazardous reagents like n-butyl lithium and palladium acetate (B1210297) is often avoided in favor of more economical and safer alternatives. google.com

Purification Techniques: Eliminating the need for column chromatography is a significant goal in industrial production due to its cost and scalability limitations. google.comgoogle.comgoogle.com Processes have been developed that yield rizatriptan of high purity (>95%) through crystallization, with a subsequent recrystallization step to achieve >99% purity. google.com

Continuous Flow Synthesis: The use of continuous flow reactors offers several advantages for industrial production, including better heat and mass transfer, improved safety, and the potential for in-line purification. A continuous flow setup for the Fischer indole synthesis of rizatriptan has been demonstrated, utilizing environmentally benign solvents. rsc.org

Precursor Chemistry and Intermediate Characterization in this compound Synthesis

A primary precursor is 4-((1H-1,2,4-triazol-1-yl)methyl)aniline . This compound is typically synthesized by reacting 1,2,4-triazole (B32235) with 4-nitrobenzyl bromide, followed by the reduction of the nitro group. trea.com

This aniline (B41778) derivative is then converted to the corresponding phenylhydrazine , often as a hydrochloride or sulfonic acid salt. beilstein-journals.orggoogleapis.com The diazotization of the aniline with a nitrite (B80452) source (e.g., sodium nitrite) in the presence of a strong acid, followed by reduction, yields the hydrazine (B178648). beilstein-journals.orggoogleapis.com The use of sodium sulfite or sodium metabisulfite for the reduction step can lead to an easily isolable and crystalline phenylhydrazine sulfonic acid intermediate, which offers advantages in terms of handling and purity. beilstein-journals.org

Another key precursor is an aldehyde or its protected form, such as 4-(dimethylamino)butyraldehyde diethyl acetal . google.comtrea.com The reaction of this aldehyde with the phenylhydrazine derivative under acidic conditions leads to the formation of a hydrazone intermediate . google.comgoogleapis.com

The subsequent Fischer indole synthesis cyclizes the hydrazone to form the indole ring of rizatriptan. googleapis.com The characterization of these intermediates is typically performed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to ensure their identity and purity before proceeding to the next step. ias.ac.inscribd.com

Derivatization Strategies for Modified this compound Analogues

The modification of the rizatriptan structure can lead to analogues with altered properties, which can be useful for various research purposes.

Synthesis of Radiolabeled this compound for Mechanistic Studies

Radiolabeled analogues of rizatriptan are invaluable tools for studying its metabolism, disposition, and mechanism of action. The synthesis of [14C]rizatriptan has been reported and used in human pharmacokinetic studies. These studies allow for the tracking of the drug and its metabolites in the body, providing crucial information on absorption, distribution, metabolism, and excretion. drugbank.com

In one study, orally administered [14C]rizatriptan was used to determine that approximately 82% of the radioactive dose was recovered in the urine and 12% in the feces. nih.govdrugbank.com Such studies have identified several metabolites, including the major metabolite, triazolomethyl-indole-3-acetic acid, as well as minor metabolites like N-monodesmethyl-rizatriptan, rizatriptan-N-oxide, 6-hydroxy-rizatriptan, and the sulfate conjugate of the 6-hydroxy metabolite. drugbank.com The synthesis of these radiolabeled compounds typically involves incorporating a radioactive isotope, such as carbon-14, into one of the synthetic precursors.

Pharmacological Mechanisms and Receptor Interactions of Rizatriptan Sulfate

Molecular Pharmacology of Serotonin (B10506) Receptors and Rizatriptan (B1679398) Sulfate (B86663) Binding

The primary mechanism of action for rizatriptan involves its agonist activity at 5-HT₁B and 5-HT₁D receptors. fda.govhres.cadrugbank.com These receptors are prominently located on intracranial blood vessels and sensory nerves of the trigeminal system. drugbank.com The activation of these receptors leads to several effects that are believed to alleviate migraine symptoms, including the constriction of dilated cranial vessels, inhibition of vasoactive neuropeptide release from trigeminal nerve endings, and reduced transmission in trigeminal pain pathways. fda.gov

Quantitative Receptor Binding Studies of Rizatriptan Sulfate (5-HT₁B/₁D, 5-HT₁A, 5-HT₁E, 5-HT₁F, 5-HT₇)

Quantitative binding assays have demonstrated that rizatriptan possesses a high affinity for human cloned 5-HT₁B and 5-HT₁D receptors. fda.govhres.canih.gov Its affinity for other 5-HT₁ receptor subtypes, including 5-HT₁A, 5-HT₁E, and 5-HT₁F, as well as the 5-HT₇ receptor, is considerably weaker. fda.govhres.cadrugbank.com Furthermore, rizatriptan shows no significant activity at 5-HT₂, 5-HT₃, adrenergic (alpha and beta), dopaminergic, histaminergic, muscarinic, or benzodiazepine (B76468) receptors, highlighting its selectivity. fda.govhres.ca

Comparative studies with other triptans, such as sumatriptan (B127528), zolmitriptan, naratriptan, and eletriptan, confirm that they all share high affinity for the human 5-HT₁B, 5-HT₁D, and the putative 5-HT₁F receptors. nih.gov

| Receptor Subtype | Rizatriptan Affinity |

|---|---|

| 5-HT₁B | High |

| 5-HT₁D | High |

| 5-HT₁A | Weak |

| 5-HT₁E | Weak |

| 5-HT₁F | Weak |

| 5-HT₇ | Weak |

Allosteric Modulation of 5-HT Receptors by this compound Analogues

The development of allosteric modulators for serotonin receptors is an area of growing interest, as they offer the potential for more selective and safer therapeutic agents. mdpi.com These modulators bind to a site on the receptor distinct from the orthosteric site where the endogenous ligand (serotonin) binds. mdpi.com While extensive research has been conducted on allosteric modulators for various 5-HT receptors, particularly 5-HT₂C and 5-HT₃, specific studies focusing on the allosteric modulation by rizatriptan analogues are not prominently detailed in the provided search results. The current literature primarily focuses on the orthosteric agonist activity of rizatriptan and its direct analogues.

Downstream Cellular and Subcellular Effects of this compound

The binding of rizatriptan to 5-HT₁B/₁D receptors initiates a cascade of intracellular signaling events. These receptors are G-protein coupled receptors (GPCRs), and their activation by an agonist like rizatriptan leads to the modulation of downstream effector systems.

Investigation of Intracellular Signaling Pathways Modulated by this compound Agonism

Agonism at 5-HT₁B and 5-HT₁D receptors by rizatriptan leads to the inhibition of adenylyl cyclase activity. This action decreases the intracellular concentration of cyclic AMP (cAMP). The reduction in cAMP levels is a key mechanism through which rizatriptan exerts its therapeutic effects. For instance, in the context of migraine, this signaling pathway is thought to inhibit the release of vasoactive neuropeptides like Calcitonin Gene-Related Peptide (CGRP) from sensory nerve endings in the trigeminal system. drugbank.com CGRP is a potent vasodilator and is implicated in the pain and inflammation associated with migraine attacks. physiology.orgnih.gov By inhibiting its release, rizatriptan helps to counteract the vasodilation and neurogenic inflammation characteristic of a migraine. drugbank.com

In Vitro Cellular Models for Studying this compound's Mechanistic Actions

A variety of in vitro cellular models are employed to investigate the mechanistic actions of rizatriptan. These models are crucial for characterizing receptor binding, functional activity, and downstream signaling pathways.

Commonly used models include:

Cell lines expressing cloned human 5-HT receptors: Cell lines such as HEK293 or HeLa cells are genetically engineered to express specific human 5-HT receptor subtypes (e.g., 5-HT₁B, 5-HT₁D). nih.govnih.gov These recombinant cell lines are instrumental for conducting radioligand binding assays to determine the affinity of compounds like rizatriptan for their target receptors and for functional assays that measure downstream signaling, such as changes in cAMP levels. nih.govnih.gov

Isolated tissue preparations: In vitro studies on isolated human blood vessels, such as coronary arteries, have been used to assess the vasoconstrictor effects of rizatriptan. drugbank.com These studies help to understand the direct vascular actions of the drug.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the pharmacological properties of a lead compound. For the triptan class of drugs, SAR studies have been pivotal in developing molecules with improved affinity, selectivity, and pharmacokinetic profiles.

The core structure of triptans is based on the tryptamine (B22526) scaffold. wikipedia.org Key structural modifications that influence the activity of triptan analogues include:

Substitutions on the indole (B1671886) ring: The nature and position of substituents on the indole ring are critical. In rizatriptan, the 1,2,4-triazol-1-ylmethyl group at the 5-position of the indole ring is a key feature. wikipedia.orgbeilstein-journals.org This distinguishes it from other triptans like sumatriptan, which has a sulfonamide group at this position. wikipedia.org This triazole moiety is believed to contribute to the compound's potency and receptor binding profile.

The alkyl-amine side chain: The dimethylaminoethyl side chain at the 3-position of the indole is a common feature among many potent 5-HT₁B/₁D agonists. wikipedia.orgbeilstein-journals.org Modifications to this side chain can significantly impact receptor affinity and selectivity.

Computational Chemistry and Molecular Docking for Predicting this compound Binding Affinity

Computational chemistry and molecular docking are powerful in-silico tools used to predict and analyze the interaction between a ligand, such as Rizatriptan, and its protein target at a molecular level. These methods provide insights into the binding mode, affinity, and selectivity of a drug, guiding the design of more potent and specific molecules. For Rizatriptan, docking simulations have been instrumental in elucidating its binding mechanism within the orthosteric pocket of the 5-HT1B and 5-HT1D receptors. nih.gov

Docking studies reveal that the tryptamine core of Rizatriptan, a common feature among triptans, establishes crucial interactions with conserved residues in the receptor's binding site. researchgate.net The protonated nitrogen atom in the side chain is predicted to form a key ionic bond with a highly conserved aspartate residue (Asp129 in 5-HT1B). researchgate.net Furthermore, hydrogen bonds are critical for stabilizing the complex. For instance, the indole nitrogen of the tryptamine skeleton can act as a hydrogen bond donor, while other parts of the molecule can form hydrogen bonds with residues like Threonine (Thr134) in the 5-HT1B receptor. researchgate.net

The following table summarizes the binding affinity of Rizatriptan for various serotonin receptors, as determined by experimental radioligand binding assays. These experimental values serve as a benchmark for validating the accuracy of computational docking predictions.

| Receptor Subtype | Binding Affinity (Ki or IC50, nM) | Reference |

|---|---|---|

| 5-HT1B | 8.4 (pKi) | d-nb.info |

| 5-HT1D | 6.6 (pKi) | d-nb.info |

| 5-HT1D | 11 (IC50) | fda.gov |

| 5-HT1B | 41 (IC50) | fda.gov |

| 5-HT1A | 450 (IC50) | fda.gov |

| 5-HT1E | 170 (IC50) | fda.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. acs.org By identifying the physicochemical properties or structural features (known as molecular descriptors) that govern activity, QSAR models can be used to predict the potency of new, unsynthesized derivatives and guide drug design.

For triptan derivatives, including those related to Rizatriptan, QSAR studies have been employed to understand the structural requirements for high affinity at 5-HT1B/1D receptors. researchgate.net These models typically involve calculating a wide range of descriptors for each molecule in a training set, such as electronic (e.g., partial charges), steric (e.g., molecular volume), and lipophilic (e.g., logP) properties. ucl.ac.uk Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to build an equation that links these descriptors to the observed biological activity (e.g., pKi values). ucl.ac.ukmdpi.com

A particularly powerful approach is 3D-QSAR, which includes methods like Comparative Molecular Field Analysis (CoMFA). drugdesign.orgresearchgate.net In CoMFA, molecules are aligned in 3D space, and their steric and electrostatic fields are calculated at various points on a grid surrounding them. drugdesign.org The resulting field values are then used as descriptors in a PLS analysis to generate a model. The output can be visualized as 3D contour maps, which highlight regions where modifications to the chemical structure are likely to increase or decrease biological activity. mdpi.com For instance, a CoMFA model for triptan analogues might indicate that bulky, electron-withdrawing groups at a specific position are favorable for receptor binding. researchgate.net

The predictive power of a QSAR model is assessed using statistical metrics such as the squared correlation coefficient (R²) for the training set and the cross-validated squared correlation coefficient (Q²). A high Q² value (typically > 0.5) indicates good internal predictive ability. The model's true predictive power is then evaluated using an external test set of compounds that were not used in model development. mdpi.com

| Concept | Description | Relevance to Rizatriptan Derivatives |

|---|---|---|

| Molecular Descriptors | Numerical values that characterize the chemical structure and properties of a molecule (e.g., lipophilicity, electronic properties, steric properties). | Used to quantify the structural features of triptan analogues that influence their affinity for 5-HT1B/1D receptors. researchgate.net |

| Training and Test Sets | The dataset is split into a training set (used to build the model) and a test set (used to validate its predictive power). | Essential for developing a robust and predictive QSAR model for novel triptan compounds. mdpi.com |

| Statistical Methods (e.g., PLS) | Techniques like Partial Least Squares are used to correlate the descriptors with biological activity, especially when descriptors are numerous and inter-correlated. mdpi.com | PLS is commonly used in 3D-QSAR methods like CoMFA to handle the large number of field descriptors. drugdesign.org |

| Model Validation (R², Q²) | Statistical parameters that measure the goodness-of-fit (R²) and the internal predictive ability (Q²) of the model. | High R² and Q² values indicate a statistically significant and predictive QSAR model. mdpi.com |

| 3D-QSAR (CoMFA) | A method that uses 3D steric and electrostatic fields as descriptors to relate molecular structure to activity. drugdesign.org | Provides intuitive 3D contour maps to guide the design of new Rizatriptan derivatives with potentially improved receptor affinity. researchgate.net |

Pharmacokinetics and Metabolic Pathways of Rizatriptan Sulfate

In Vitro Permeability Studies of Rizatriptan (B1679398) Sulfate (B86663)

In vitro studies are crucial for predicting the absorption characteristics of a drug in living organisms. For rizatriptan, these studies have been conducted to understand its movement across biological membranes. One such study focused on enhancing the permeability of rizatriptan benzoate (B1203000) through the development of fast-dissolving sublingual tablets. ijper.orgpharmaexcipients.com The results indicated that certain formulations could significantly improve permeability, with one optimized formulation showing an in vitro permeability of 77.28% within 90 minutes. ijper.orgpharmaexcipients.com Another study utilized a Franz diffusion apparatus with sheep buccal mucosa to assess the permeability of rizatriptan benzoate, highlighting the importance of this parameter for oral drug absorption. jddtonline.info Further research on transdermal delivery using microneedle patches also involved permeation studies, which demonstrated that these systems could effectively deliver rizatriptan, with a cumulative drug release of 93.1-100% over 24 hours. nih.gov

Distribution Profile of Rizatriptan Sulfate in Non-Human Biological Systems

Preclinical studies in animal models provide valuable insights into how rizatriptan distributes throughout the body. In rats, it has been shown that rizatriptan is distributed into breast milk at a concentration at least five times higher than in the maternal plasma. simsrc.edu.in Additionally, studies in rats indicate that rizatriptan has a limited ability to cross the blood-brain barrier. medsafe.govt.nz The volume of distribution, a measure of the extent of a drug's distribution in the body, has been determined to be approximately 140 liters in male subjects and 110 liters in female subjects in human studies, which can be extrapolated to understand its general distribution characteristics in mammalian systems. drugbank.comfda.govmdpi.comsandoz.com Rizatriptan exhibits minimal binding to plasma proteins, at about 14%. drugbank.comfda.govmdpi.comsandoz.com

Active Transport Mechanisms and Renal Excretion of this compound in Preclinical Species

The elimination of rizatriptan from the body involves both metabolic processes and excretion. In humans, the renal clearance of rizatriptan is higher than the normal glomerular filtration rate, suggesting that it is actively secreted by the renal tubules. nih.gov This indicates the involvement of active transport mechanisms in its excretion. Following an oral dose of radiolabeled rizatriptan in humans, about 82% of the radioactivity is recovered in the urine and 12% in the feces. drugbank.comfda.gov This demonstrates that the primary route of excretion for rizatriptan and its metabolites is through the kidneys. medsafe.govt.nznps.org.au In rats and dogs, rizatriptan and its metabolites are also primarily eliminated via renal excretion. hres.ca Animal models, however, tend to underpredict the urinary excretion of the unchanged drug in humans. researchgate.net

Biotransformation and Metabolite Profiling of this compound

Enzymatic Pathways of this compound Metabolism (e.g., MAO-A involvement)

The primary metabolic pathway for rizatriptan is oxidative deamination, which is catalyzed by the enzyme monoamine oxidase-A (MAO-A). drugbank.comfda.govmdpi.comsandoz.comncats.io This process leads to the formation of an inactive indole (B1671886) acetic acid metabolite. fda.govmdpi.comsandoz.comncats.io In vitro studies using human liver microsomes have confirmed that MAO-A is the predominant enzyme responsible for rizatriptan's metabolism. nih.gov The involvement of MAO-A is further supported by drug interaction studies showing that co-administration of rizatriptan with MAO-A inhibitors leads to increased plasma concentrations of rizatriptan. fda.govhres.ca While MAO-A is the principal enzyme, rizatriptan is not an inhibitor of various cytochrome P450 isoforms, including 3A4/5, 1A2, 2C9, 2C19, or 2E1, at clinically relevant concentrations. fda.gov

Identification and Characterization of this compound Metabolites (e.g., N-monodesmethyl-rizatriptan, triazolomethyl-indole-3-acetic acid, N-oxide, 6-hydroxy compounds)

Several metabolites of rizatriptan have been identified and characterized in preclinical and clinical studies. The major metabolite is the triazolomethyl-indole-3-acetic acid, which is pharmacologically inactive and is formed through oxidative deamination by MAO-A. drugbank.comnih.gov This metabolite accounts for a significant portion of the excreted dose. medsafe.govt.nzmdpi.com

Other minor metabolites that have been identified include the N-oxide, the 6-hydroxy compound, and the sulfate conjugate of the 6-hydroxy metabolite. drugbank.comfda.govsandoz.comnih.gov These minor metabolites are considered pharmacologically inactive. medsafe.govt.nzdrugbank.comfda.govsandoz.com In studies with rats and dogs, rizatriptan-N10-oxide and 6-hydroxy-rizatriptan-N10-oxide were also identified as major metabolites.

Interactive Data Table: Key Pharmacokinetic Parameters of Rizatriptan

| Parameter | Value | Species | Source |

| Volume of Distribution | ~140 L (males), ~110 L (females) | Human | drugbank.comfda.govmdpi.comsandoz.com |

| Plasma Protein Binding | ~14% | Human | drugbank.comfda.govmdpi.comsandoz.com |

| Primary Metabolic Enzyme | Monoamine Oxidase-A (MAO-A) | Human, Rat | drugbank.comfda.gov |

| Primary Route of Excretion | Renal | Human, Rat, Dog | medsafe.govt.nznps.org.auhres.ca |

| Active Metabolite | N-monodesmethyl-rizatriptan | Human | drugbank.comfda.govmdpi.comsandoz.com |

Species-Specific Metabolic Differences of this compound in Preclinical Models

The metabolism of rizatriptan has been shown to be both species- and tissue-specific in preclinical studies. In vivo studies in rats, dogs, mice, and rabbits have identified several qualitatively similar metabolic pathways to those observed in humans. fda.gov The primary metabolic routes include oxidative deamination to form the indoleacetic acid metabolite (rizatriptan-IAA), N-demethylation to N-monodesmethyl-rizatriptan, N-oxidation of the tertiary amine to rizatriptan-N-oxide, and aromatic hydroxylation at the 6-position of the indole ring, which can be followed by sulfate conjugation (6-hydroxy-rizatriptan sulfate). fda.gov

Despite these similarities, notable quantitative and qualitative differences exist across species. In rats and dogs, three major metabolites have been identified: rizatriptan-N-oxide, 6-hydroxy-rizatriptan-N-oxide, and the oxidative deamination product, rizatriptan-IAA. Minor metabolites in these species include 6-hydroxy-rizatriptan and its sulfate conjugate.

In vitro studies using liver microsomes have further highlighted these species-specific differences. Rizatriptan-N-oxide was the major metabolite found after incubation with rat lung, rat kidney, and dog liver microsomes, while it was only a minor metabolite in rat liver microsomes. In contrast, triazolomethyl-indole-3-acetic acid was the primary metabolite in human liver microsomes. The absorption of oral rizatriptan is rapid in both rats and dogs. hres.cahres.ca

Table 1: Major Metabolites of Rizatriptan in Preclinical Species and Humans

| Species | Major Metabolites | Reference |

|---|---|---|

| Rat | Rizatriptan-N-oxide, 6-hydroxy-rizatriptan-N-oxide, Rizatriptan-IAA | fda.gov |

| Dog | Rizatriptan-N-oxide, 6-hydroxy-rizatriptan-N-oxide, Rizatriptan-IAA | fda.gov |

| Human | Triazolomethyl-indole-3-acetic acid |

Molecular Basis of Drug-Drug Interactions Involving this compound Metabolism

Enzyme Inhibition and Induction Studies with this compound (e.g., MAO inhibitors, propranolol)

The primary route of metabolism for rizatriptan is oxidative deamination by monoamine oxidase-A (MAO-A). hres.carxlist.commedcentral.com This makes it susceptible to significant drug-drug interactions with substances that inhibit this enzyme.

MAO Inhibitors: Concurrent administration of rizatriptan with MAO-A inhibitors is contraindicated. nps.org.auhpra.ie Selective MAO-A inhibitors, such as moclobemide, and non-selective MAO inhibitors (e.g., isocarboxazid, phenelzine, tranylcypromine) can significantly increase the plasma concentrations of rizatriptan. fda.govdroracle.aidrugs.com In a study with the selective MAO-A inhibitor moclobemide, the mean AUC and Cmax of rizatriptan increased by 119% and 41%, respectively. hres.ca The AUC of the active N-monodesmethyl metabolite also saw a substantial increase of over 400%. hres.ca Greater effects are anticipated with irreversible MAO inhibitors. hres.ca

Propranolol (B1214883): Propranolol, a non-selective beta-blocker, has been shown to increase the plasma concentrations of rizatriptan. fda.govamericanmigrainefoundation.org One proposed mechanism for this interaction is the inhibition of first-pass metabolism of rizatriptan, as MAO-A is involved in the metabolism of both drugs. nps.org.aumedsafe.govt.nznih.gov Studies have demonstrated that propranolol can increase the mean plasma AUC of rizatriptan by approximately 70%. fda.govdrugs.com In one subject, a fourfold increase in AUC was observed. fda.govdrugs.com In vitro experiments have shown that propranolol, but not other beta-blockers like nadolol (B74898) or metoprolol (B1676517), significantly inhibited the formation of the indole-acetic acid metabolite of rizatriptan. nih.gov Consequently, no significant pharmacokinetic interactions have been observed between rizatriptan and metoprolol or nadolol. hres.cafda.gov

Cytochrome P450 (CYP) Enzymes: Rizatriptan itself is not a significant inhibitor of the major human liver CYP450 isoforms 1A2, 2C9, 2C19, 2E1, and 3A4/5. hres.canps.org.au However, it is a competitive inhibitor of CYP2D6, although the clinical significance of this is likely low given the concentrations involved. nps.org.au

Table 2: Effects of Co-administered Drugs on Rizatriptan Pharmacokinetics

| Co-administered Drug | Effect on Rizatriptan AUC | Effect on Rizatriptan Cmax | Mechanism | Reference |

|---|---|---|---|---|

| Moclobemide | ↑ 119% | ↑ 41% | MAO-A Inhibition | hres.ca |

| Propranolol | ↑ ~70% | ↑ ~75% | MAO-A Inhibition | fda.govnih.govdrugs.com |

| Nadolol | No significant interaction | No significant interaction | N/A | hres.cafda.gov |

| Metoprolol | No significant interaction | No significant interaction | N/A | hres.cafda.gov |

Mechanistic Pharmacogenomics of this compound Metabolism

The field of pharmacogenomics investigates how genetic variations influence individual drug responses. For rizatriptan, the primary focus is on genes encoding the enzymes responsible for its metabolism, principally MAO-A. d-nb.infonih.gov

Genetic polymorphisms in the MAOA gene could theoretically lead to inter-individual differences in the rate of rizatriptan metabolism, subsequently affecting its efficacy and potential for adverse effects. d-nb.inforesearchgate.net Studies have been conducted to explore the association between genetic variations and clinical response to rizatriptan. d-nb.infonih.gov One such study investigated polymorphisms in the MAOA gene, along with other candidate genes, in migraine patients. d-nb.infonih.gov While this particular study did not find a significant association with the MAOA gene polymorphism and rizatriptan response, it highlighted the potential importance of other genes, such as the dopamine (B1211576) receptor D2 (DRD2) gene, in predicting therapeutic outcomes. d-nb.infonih.gov

Although the FDA label for rizatriptan does not currently contain specific pharmacogenomic recommendations, the understanding of the role of CYP enzymes in the metabolism of other drugs used in migraine treatment, such as antidepressants (CYP2D6, CYP2C19) and beta-blockers (CYP2D6), underscores the relevance of pharmacogenetics in personalized migraine therapy. helsinki.fipillcheck.ca For instance, variations in CYP2D6 can affect the metabolism of propranolol, which in turn could influence its interaction with rizatriptan. helsinki.firesearchgate.net Further research is needed to fully elucidate the role of pharmacogenomics in optimizing rizatriptan therapy.

Analytical Methodologies for Rizatriptan Sulfate Research and Quality Control

Chromatographic Techniques for Quantification and Purity Assessment of Rizatriptan (B1679398) Sulfate (B86663)

Chromatographic methods are the cornerstone of Rizatriptan analysis, offering high-resolution separation and sensitive detection.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Method Development and Validation for Rizatriptan Sulfate

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for the estimation of Rizatriptan. sphinxsai.com These methods are valued for their accuracy, precision, and ability to separate Rizatriptan from its related substances and degradation products.

Several RP-HPLC methods have been developed and validated for the analysis of Rizatriptan benzoate (B1203000). One such method utilizes a C18 Inertsil ODS 3V column (250 mm x 4.6 mm, 5 µm particle size) with a mobile phase composed of phosphate (B84403) buffer, acetonitrile, and methanol (B129727) (870:78:52 v/v/v) at a pH of 6.5. sphinxsai.com The detection is typically carried out using a UV detector set at 225 nm, with a flow rate of 1.0 ml/min. sphinxsai.com Under these conditions, the retention time for Rizatriptan benzoate is approximately 9.2 minutes. sphinxsai.com Another method employs a mobile phase of phosphate buffer (pH 2.5) and methanol (70:30 v/v) with a C18 column, achieving a retention time of 4.1 minutes at a flow rate of 0.8 mL/min and UV detection at 227 nm. omicsonline.org

Ultra-Performance Liquid Chromatography (UPLC) offers advantages over traditional HPLC in terms of speed, resolution, and sensitivity, making it suitable for identifying potential genotoxic impurities. japsonline.com A UPLC method for analyzing a dimer impurity in Rizatriptan benzoate utilizes a Waters Acquity BEH C18 column (100 × 3.0 mm, 1.8 μm) with UV detection at 280.7 nm. japsonline.com

The development of these methods often involves optimizing various chromatographic parameters to achieve the desired separation and sensitivity.

Table 1: Examples of Developed HPLC and UPLC Methods for Rizatriptan Analysis

| Parameter | Method 1 (HPLC) sphinxsai.com | Method 2 (HPLC) omicsonline.org | Method 3 (UPLC) japsonline.com |

| Column | C18 Inertsil ODS 3V (250 mm x 4.6 mm, 5 µm) | Water's XBridgeTM C18 (4.6x250 mm, 5 µm) | Waters Acquity BEH C18 (100 × 3.0 mm, 1.8 μm) |

| Mobile Phase | Phosphate buffer, Acetonitrile, Methanol (870:78:52 v/v/v), pH 6.5 | Phosphate buffer (pH 2.5), Methanol (70:30 v/v) | Not specified |

| Flow Rate | 1.0 ml/min | 0.8 mL/min | Not specified |

| Detection (UV) | 225 nm | 227 nm | 280.7 nm |

| Retention Time | 9.2 min | 4.1 min | Not specified |

Hyphenated Techniques (LC-MS/MS, GC-MS) for Trace Analysis and Impurity Profiling of this compound

Hyphenated techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are indispensable for the trace analysis and impurity profiling of Rizatriptan. These methods offer superior sensitivity and selectivity, enabling the detection and quantification of Rizatriptan and its metabolites in complex biological matrices like human plasma. researchgate.net

LC-MS/MS methods have been developed for the determination of Rizatriptan in human plasma, often achieving a lower limit of quantification (LLOQ) of 0.5 ng/ml. researchgate.net One such method involves a single-step liquid-liquid extraction with methyl tertiary-butyl ether, followed by separation on an HPLC system and detection by a fluorescence detector. researchgate.net The excitation and emission wavelengths are typically set at 225 nm and 360 nm, respectively. researchgate.net

These sensitive methods are crucial for pharmacokinetic studies, allowing for the detailed characterization of the drug's absorption, distribution, metabolism, and excretion. researchgate.netgeneesmiddeleninformatiebank.nl Furthermore, LC-MS is instrumental in identifying and characterizing unknown impurities and degradation products formed during synthesis or storage. For instance, an acidic degradation product of Rizatriptan benzoate was identified to have a molecular weight of 188 using LC-MS. biomedres.us

While LC-MS is more commonly reported, GC-MS could potentially be used for the analysis of volatile impurities in this compound, although specific applications in the literature are less common.

Stability-Indicating Analytical Methods for this compound (e.g., HPTLC)

Stability-indicating analytical methods are crucial for ensuring that the analytical procedure can accurately measure the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients. pnrjournal.com Such methods are developed by subjecting the drug substance to stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines, including acidic, alkaline, oxidative, photolytic, and thermal stress. biomedres.us

Several stability-indicating HPLC methods have been developed for Rizatriptan. biomedres.uspnrjournal.com These methods demonstrate the separation of Rizatriptan from its degradation products, confirming their specificity. For example, a study on the forced degradation of Rizatriptan benzoate showed significant degradation in acidic medium, with mild degradation under alkaline and oxidative conditions, while it remained stable under photolytic and thermal stress. biomedres.us The developed HPLC method was able to separate the drug from all degradation products. biomedres.us

High-Performance Thin-Layer Chromatography (HPTLC) has also been employed as a stability-indicating method for Rizatriptan. One method uses a developing system of methanol, acetonitrile, and ammonia (B1221849) (9:4:1 v/v) with densitometric scanning at 235 nm. researchgate.net This method was shown to effectively separate Rizatriptan from its acid degradation products. researchgate.net

Spectrophotometric and Spectrofluorimetric Methods for this compound Analysis

Spectrophotometric methods, based on the measurement of ultraviolet (UV) absorbance, offer a simpler and more cost-effective alternative to chromatographic techniques for the routine analysis of Rizatriptan. ijbpas.com

Several UV spectrophotometric methods have been developed for the estimation of Rizatriptan benzoate in bulk and tablet dosage forms. These methods include:

Absorption Maxima Method: This involves measuring the absorbance at the wavelength of maximum absorption (λmax), which for Rizatriptan benzoate is typically around 225 nm or 226 nm in methanol or distilled water. ijbpas.com

First-Order Derivative Spectroscopy: This method uses the first derivative of the UV spectrum to eliminate interference from formulation excipients and enhance the signal.

Area Under the Curve (AUC) Method: This technique involves calculating the area under the curve of the UV spectrum over a specific wavelength range (e.g., 210-231 nm) for quantification.

These methods have been shown to be linear over a concentration range of 2-10 µg/ml.

Spectrofluorimetric methods, which measure the fluorescence of a compound, offer higher sensitivity than UV spectrophotometry. A high-performance liquid chromatographic (HPLC) method with fluorescence detection has been developed for the determination of rizatriptan in human plasma. researchgate.net This method utilizes an excitation wavelength of 225 nm and an emission wavelength of 360 nm. researchgate.net

Validation of Analytical Methods for this compound According to ICH Guidelines

The validation of analytical methods is a critical requirement to ensure that the method is suitable for its intended purpose. The International Council for Harmonisation (ICH) provides guidelines (specifically Q2(R1)) for the validation of analytical procedures. These guidelines outline the validation characteristics that need to be evaluated, including precision, accuracy, linearity, and robustness. sphinxsai.comomicsonline.org

Precision, Accuracy, Linearity, and Robustness of this compound Assays

Precision: This parameter expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (%RSD). For Rizatriptan assays, %RSD values for system precision and method precision are expected to be less than 2.0%. sphinxsai.compnrjournal.com

Accuracy: This refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the standard drug is added to a placebo mixture and the recovery is calculated. For Rizatriptan benzoate, recovery values are typically expected to be within 95.0% to 105.0%. sphinxsai.compnrjournal.com

Linearity: This is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. For Rizatriptan, linearity is typically established over a concentration range such as 50 to 150 µg/ml or 1-10 µg/mL, with a correlation coefficient (r²) of 0.999 or greater. sphinxsai.comomicsonline.org

Robustness: This is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Table 2: Validation Parameters for a Typical RP-HPLC Method for Rizatriptan Benzoate sphinxsai.com

| Validation Parameter | Acceptance Criteria | Typical Result |

| Precision (%RSD) | < 2.0% | 0.60% |

| Accuracy (% Recovery) | 95.0% - 105.0% | 99.30% - 100.90% |

| Linearity (r²) | ≥ 0.999 | > 0.999 |

| Linearity Range | e.g., 50-150 µg/ml | 50-150 µg/ml |

Limit of Detection (LOD) and Limit of Quantification (LOQ) for this compound and its Degradants

In the analysis of pharmaceuticals, the Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical parameters that define the performance of an analytical method. The LOD represents the lowest concentration of an analyte that can be reliably detected above the background noise of the system, while the LOQ is the lowest concentration that can be measured with an acceptable level of precision and accuracy. For this compound and its potential degradants, establishing these limits is essential for ensuring the quality, stability, and purity of the drug substance and its formulations.

Various analytical techniques, predominantly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), have been employed to determine the LOD and LOQ for rizatriptan and its impurities. These methods are validated according to guidelines from the International Conference on Harmonisation (ICH).

Detailed Research Findings

Research has established varying LOD and LOQ values for rizatriptan, often in the form of rizatriptan benzoate, depending on the analytical method and the matrix in which it is being measured (e.g., bulk drug, pharmaceutical formulations, or biological fluids like plasma).

One study utilizing a reverse-phase HPLC (RP-HPLC) method for rizatriptan benzoate in oral strip formulations determined the LOD to be 0.016 mg/mL and the LOQ to be 0.0528 mg/mL. researchgate.net Another RP-HPLC method developed for estimating rizatriptan benzoate in bulk and dosage forms reported an LOD of 0.009 µg/mL and an LOQ of 0.03 µg/mL. researchgate.net When analyzing rizatriptan in rabbit plasma, a sensitive HPLC method established an LOD of 4.14 ng/mL and an LOQ of 12.42 ng/mL. google.cominnovareacademics.in Spectrophotometric methods have also been developed, with one study reporting LOD values for rizatriptan ranging from 0.25 to 0.53 µg/mL and LOQ values from 0.83 to 1.77 µg/mL, depending on the specific reagent used. rjpbcs.com

The determination of LOD and LOQ for degradation products is equally important for stability-indicating assays. A stability-indicating HPTLC method found the LOD and LOQ for rizatriptan to be 99.90 ng/band and 302.73 ng/band, respectively. jocpr.com Another study focusing on degradation products in stressed samples using LC-UV determined the LOD and LOQ for rizatriptan benzoate to be 20 µg/L and 70 µg/L, respectively. rjpbcs.com

Specific impurities and degradants have also been quantified. For instance, a UPLC method was developed to determine potential genotoxic impurities. researchgate.net For a specific "dimer impurity-A," the LOD and LOQ were established based on a signal-to-noise ratio of approximately 3:1 and 10:1, respectively. japsonline.comjapsonline.com Another significant degradation product, Rizatriptan N-oxide, has been the subject of analytical method development. A reverse-phase liquid chromatography method determined the LOD and LOQ of rizatriptan N-oxide to be 150 ng/mL and 450 ng/mL, respectively. innovareacademics.inresearchgate.net

A UPLC method for determining rizatriptan benzoate and its related substances identified three impurities. researchgate.net The LOD for Imp-1, Imp-2 (N-Oxide), and Imp-3 were 0.014%, 0.0019%, and 0.0046% of the analyte concentration (0.5mg/ml), respectively. The corresponding LOQ values were 0.045%, 0.006%, and 0.014%. researchgate.net

The following data tables summarize the LOD and LOQ values for Rizatriptan and its degradants from various research findings.

Table 1: Limit of Detection (LOD) and Limit of Quantification (LOQ) for Rizatriptan

| Analytical Method | Matrix | LOD | LOQ | Citation |

| RP-HPLC | Oral Strip Formulation | 0.016 mg/mL | 0.0528 mg/mL | researchgate.netnih.gov |

| RP-HPLC | Bulk and Dosage Form | 0.009 µg/mL | 0.03 µg/mL | researchgate.net |

| HPLC | Rabbit Plasma | 4.14 ng/mL | 12.42 ng/mL | google.cominnovareacademics.in |

| Spectrophotometry | Pure Form | 0.25 - 0.53 µg/mL | 0.83 - 1.77 µg/mL | rjpbcs.com |

| HPTLC | Bulk and Tablet | 99.90 ng/band | 302.73 ng/band | jocpr.com |

| LC-UV | Stressed Samples | 20 µg/L | 70 µg/L | rjpbcs.com |

| Square-Wave Voltammetry | Solubilized System | 9.80 ng/mL | 32.66 ng/mL | researchgate.net |

Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ) for Rizatriptan Degradants/Impurities

| Degradant/Impurity Name | Analytical Method | LOD | LOQ | Citation |

| Rizatriptan N-oxide | RP-LC | 150 ng/mL | 450 ng/mL | innovareacademics.inresearchgate.net |

| Dimer impurity-A | UPLC | S/N Ratio ~3:1 | S/N Ratio ~10:1 | japsonline.comjapsonline.com |

| Impurity-1 | UPLC | 0.014% of 0.5 mg/mL | 0.045% of 0.5 mg/mL | researchgate.net |

| Impurity-2 (N-Oxide) | UPLC | 0.0019% of 0.5 mg/mL | 0.006% of 0.5 mg/mL | researchgate.net |

| Impurity-3 | UPLC | 0.0046% of 0.5 mg/mL | 0.014% of 0.5 mg/mL | researchgate.net |

Pharmaceutical Sciences and Formulation Stability of Rizatriptan Sulfate

Excipient Compatibility Studies for Rizatriptan (B1679398) Sulfate (B86663) Formulations

Ensuring the compatibility of an active pharmaceutical ingredient (API) with excipients is a cornerstone of formulation development. Incompatibility can lead to instability, altered bioavailability, and potential safety concerns. For Rizatriptan sulfate, various studies have been conducted to assess its compatibility with a range of common pharmaceutical excipients.

Spectroscopic Analysis of Drug-Excipient Interactions (FTIR, DSC)

Spectroscopic techniques such as Fourier Transform Infrared Spectroscopy (FTIR) and Differential Scanning Calorimetry (DSC) are powerful tools for detecting potential interactions between a drug and excipients.

Fourier Transform Infrared Spectroscopy (FTIR): FTIR analysis is used to identify the functional groups within a molecule and to detect any changes in these groups that might indicate a chemical interaction. For Rizatriptan benzoate (B1203000), FTIR studies have been widely employed to confirm its compatibility with various excipients in different dosage forms. For instance, in the development of fast-dissolving films and tablets, FTIR spectra of the physical mixtures of Rizatriptan benzoate with polymers like Pullulan, Maltodextrin, Hydroxypropyl methyl cellulose (B213188) (HPMC), and superdisintegrants like Crospovidone and Sodium starch glycolate (B3277807) showed no significant changes in the characteristic peaks of the drug. rjptonline.orgglobalresearchonline.net This indicates the absence of chemical interactions between Rizatriptan and these excipients. rjptonline.orgglobalresearchonline.netresearchgate.netjddtonline.info Similarly, in the formulation of nanostructured lipid carriers (NLCs), FTIR analysis confirmed the compatibility of Rizatriptan benzoate with lipids and surfactants. impactfactor.org The characteristic peaks of Rizatriptan, such as those for N-H stretching, C=C stretching, and C-N stretching, remained unchanged in the presence of these excipients. impactfactor.org

Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with thermal transitions in a material as a function of temperature. It is particularly useful for detecting interactions that may lead to changes in the melting point, crystallinity, or glass transition temperature of the drug. DSC studies on Rizatriptan benzoate formulations have consistently supported the findings from FTIR. For example, the DSC thermogram of pure Rizatriptan benzoate shows a characteristic endothermic peak corresponding to its melting point. In physical mixtures with excipients like Pullulan, Maltodextrin, and Glyceryl monostearate, this peak remains largely unchanged, indicating a lack of significant solid-state interaction. globalresearchonline.netimpactfactor.org In some cases, a complete disappearance of the drug's characteristic peak in the formulation's thermogram suggests that the drug is molecularly dispersed within the lipid or polymer matrix, which is a desired outcome in formulations like solid lipid nanoparticles. afjbs.com

Table 1: Summary of Spectroscopic Compatibility Studies for Rizatriptan Formulations

| Formulation Type | Excipients Studied | Spectroscopic Technique | Finding |

| Fast-Dissolving Films | Pullulan, Maltodextrin, HPMC E3, E5, E15, PEG 400, PVP K30, SLS | FTIR, DSC | No significant interaction observed, indicating compatibility. rjptonline.orgglobalresearchonline.net |

| Oral Dispersible Tablets | Crospovidone, Karya gum, Sodium starch glycolate, Microcrystalline cellulose | FTIR | No chemical interaction between the drug and excipients. researchgate.netwjpmr.com |

| Nanostructured Lipid Carriers | Glyceryl monostearate, Surfactants | FTIR, DSC | Rizatriptan benzoate is compatible with the lipids and surfactants used. impactfactor.org |

| Oromucosal Tablets | HPMC K4M, Gum acacia, Sodium Alginate, Ethyl cellulose | FTIR | No interaction detected between the drug, polymers, and other excipients. jddtonline.info |

| Solid Lipid Nanoparticles | Glyceryl Monostearate, Stearic acid, Polysorbate 80, Span 80 | FTIR, DSC | Drug is molecularly dispersed within the lipid matrix, indicating compatibility. afjbs.com |

Impact of Excipients on the Chemical Stability of this compound

The choice of excipients can significantly influence the chemical stability of this compound in a formulation. Some excipients can either protect the drug from degradation or, conversely, promote it.

Stability studies on various Rizatriptan formulations have generally shown good chemical stability. For instance, mouth dissolving films containing Rizatriptan showed 98-102% of the drug content even after a 6-month period, indicating the drug's stability in that formulation. rjptonline.org Similarly, short-term stability studies on oral dispersible tablets at accelerated conditions (40±2°C/75%±5% RH) for one to three months showed non-significant drug loss. researchgate.netresearchgate.net In a public assessment report for orodispersible tablets, the drug substance itself was stable for 60 months at 25°C/60% RH. geneesmiddeleninformatiebank.nl However, the formulated product showed an increase in a specified impurity above the acceptance limit under accelerated conditions of 40°C/75% RH, though it remained stable at intermediate and long-term storage conditions. geneesmiddeleninformatiebank.nl This highlights the importance of selecting appropriate excipients and storage conditions to ensure the long-term stability of the final product.

Degradation Kinetics and Pathways of this compound

Understanding how a drug degrades is crucial for developing stable formulations and establishing appropriate storage conditions and shelf-life. Forced degradation studies are intentionally conducted under harsh conditions to accelerate the degradation process and identify potential degradation products and pathways.

Forced Degradation Studies (Hydrolysis, Oxidation, Photolysis, Thermal Degradation) of this compound

Forced degradation studies on Rizatriptan benzoate have been performed under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines. nih.govmedcraveonline.comrjptonline.org These studies typically involve exposure to acidic, alkaline, oxidative, photolytic, and thermal stress. biomedres.usbiomedres.us

The results indicate that Rizatriptan benzoate is particularly susceptible to degradation in acidic and oxidative conditions. biomedres.usbiomedres.us

Hydrolysis: Extensive degradation of Rizatriptan benzoate occurs in acidic medium. biomedres.usbiomedres.us One study reported a recovery of only 48.82% of the drug in acidic conditions. biomedres.usbiomedres.us In contrast, the drug shows mild degradation in alkaline conditions, with a recovery of 13.86% reported in one instance. biomedres.usbiomedres.us Another study noted that Rizatriptan was found to be stable in a basic buffer but degraded in an acidic buffer when heated. researchgate.net

Oxidation: Rizatriptan benzoate undergoes mild degradation under oxidative stress. biomedres.usbiomedres.us Using 3% hydrogen peroxide, a recovery of 9.27% was observed in one study. biomedres.usbiomedres.us Kinetic studies on the oxidation of Rizatriptan benzoate by chloramine-B and chloramine-T have also been conducted to understand the mechanism of oxidative degradation. researchgate.netglobalresearchonline.net The metabolic pathway of rizatriptan is known to include oxidative deamination. globalresearchonline.net

Photolysis and Thermal Degradation: Rizatriptan benzoate has been found to be stable under photolytic (UV and light exposure) and thermal stress conditions. biomedres.usbiomedres.us However, a public assessment report mentioned that photostability studies showed the product is not stable when exposed to light, necessitating protection from light during storage. geneesmiddeleninformatiebank.nl This discrepancy may be due to the specific formulation and packaging.

Table 2: Summary of Forced Degradation Studies on Rizatriptan Benzoate

| Stress Condition | Reagents/Conditions Used | Observation |

| Acid Hydrolysis | 2N HCl | Extensive degradation (48.82% recovery). biomedres.usbiomedres.us |

| Alkaline Hydrolysis | 2N NaOH, 90°C for 8 hours | Mild degradation (13.86% recovery). biomedres.usbiomedres.us |

| Oxidation | 3% H₂O₂, room temperature for 1 hour | Mild degradation (9.27% recovery). biomedres.usbiomedres.us |

| Photolysis | UV and light exposure | Stable in some studies, but product may require protection from light. geneesmiddeleninformatiebank.nlbiomedres.usbiomedres.us |

| Thermal Degradation | Heat | Stable. biomedres.usbiomedres.us |

Identification of Degradation Products and Their Formation Mechanisms

The primary degradation product identified from the forced degradation of Rizatriptan benzoate, particularly under acidic conditions, is 2-(1H-indol-3-yl)-N,N-dimethylethan-1-amine. biomedres.usbiomedres.us This degradant was characterized using techniques like LC-MS, which showed a molecular weight of 188 for the impurity. biomedres.usbiomedres.us The formation of this product is believed to occur through the acidic degradation of the triazole moiety of the Rizatriptan molecule. biomedres.usbiomedres.us The mechanism likely involves the cleavage of the bond connecting the triazole ring to the indole (B1671886) structure. biomedres.us

Solid-State Stability and Amorphous Dispersion Research of this compound in Formulations

The solid state of an API can significantly impact its stability, solubility, and bioavailability. Amorphous forms, which lack a long-range ordered crystalline structure, often exhibit higher solubility but are thermodynamically less stable than their crystalline counterparts and can be prone to recrystallization. mdpi.com

Amorphous solid dispersions (ASDs) are a common strategy to improve the solubility and bioavailability of poorly soluble drugs by dispersing the amorphous drug in a polymer matrix. nih.govcore.ac.ukolemiss.edu The polymer helps to stabilize the amorphous form by inhibiting crystallization. mdpi.comcore.ac.uk

For Rizatriptan, research into amorphous dispersions has been part of formulation development to enhance its properties. For instance, studies on mouth dissolving films confirmed the absence of Rizatriptan recrystallization within the film matrix through techniques like DSC and X-ray diffraction (XRD), indicating that the drug remained in a stable, likely amorphous or molecularly dispersed state. rjptonline.org Similarly, in the development of a ternary amorphous solid dispersion of another drug, the formulation remained in a stable amorphous state after two months of storage at 4°C. researchgate.net

The stability of ASDs is a critical quality attribute and is influenced by factors such as the choice of polymer, drug-polymer ratio, and storage conditions. purdue.edugsconlinepress.com Strong drug-polymer interactions, such as hydrogen bonding, are beneficial for improving the physical stability of the ASD. mdpi.comcore.ac.uk The selection of a polymer with a high glass transition temperature (Tg) can also kinetically stabilize the amorphous drug. core.ac.ukolemiss.edu While specific, in-depth research solely on this compound amorphous solid dispersions is not extensively covered in the provided results, the principles of ASD formulation and stability are directly applicable. The successful formulation of stable oral films and nanoparticles where the drug is molecularly dispersed points to the feasibility of creating stable amorphous systems of Rizatriptan. rjptonline.orgafjbs.com

Advanced Preclinical Research and Mechanistic Investigations of Rizatriptan Sulfate

In Vitro Models for Studying Receptor-Mediated Responses of Rizatriptan (B1679398) Sulfate (B86663)

Functional Cell-Based Assays and Signaling Pathway Analysis

Preclinical evaluation of rizatriptan sulfate has extensively utilized functional cell-based assays to characterize its interaction with serotonin (B10506) (5-HT) receptors and elucidate the subsequent signaling pathways. These assays are crucial for determining the potency and selectivity of the compound.

Rizatriptan demonstrates high affinity for human cloned 5-HT1B and 5-HT1D receptors, which are implicated in the pathophysiology of migraine. researchgate.net Radioligand binding assays have confirmed this high affinity, with IC50 values of >7.2 nM for 5-HT1A, 2.3 nM for 5-HT1B, and 302 nM for 5-HT1D receptors, indicating a significant selectivity for the 5-HT1B/1D subtypes. karger.com Further studies have shown that rizatriptan also has some affinity for human cloned 5-HT1E and 5-HT1F receptors. karger.com In contrast, it displays weak or no significant activity at 5-HT2, 5-HT3, alpha- and beta-adrenergic, dopaminergic, histaminergic, muscarinic, or benzodiazepine (B76468) receptors. researchgate.netdrugbank.com

Functional assays, often employing cells expressing specific human recombinant 5-HT receptors, have been instrumental in defining rizatriptan as a potent agonist at 5-HT1B and 5-HT1D receptors. drugbank.comeur.nl These assays typically measure the downstream consequences of receptor activation, such as the inhibition of adenylyl cyclase and subsequent decrease in cyclic adenosine (B11128) monophosphate (cAMP) levels, a key second messenger. acs.org The agonistic activity of rizatriptan at these receptors is a cornerstone of its therapeutic action. eur.nl

The selectivity of rizatriptan is a key attribute. Its significantly lower affinity for the 5-HT1A receptor compared to 5-HT1B/1D receptors is a notable feature that distinguishes it from other compounds like serotonin itself. karger.com This selectivity is believed to contribute to a more favorable balance of therapeutic effects versus potential adverse effects that could be mediated by 5-HT1A receptor activation. karger.com

Interactive Table: Receptor Binding Affinity of Rizatriptan

| Receptor Subtype | Binding Affinity (IC50, nM) | Source |

|---|---|---|

| 5-HT1A | >7.2 | karger.com |

| 5-HT1B | 2.3 | karger.com |

| 5-HT1D | 302 | karger.com |

| 5-HT1E | 87 | karger.com |

| 5-HT1F | 138 | karger.com |

Organ Bath Studies for Assessing Smooth Muscle Reactivity to this compound

Organ bath studies are a classic pharmacological technique used to assess the contractile or relaxant effects of a compound on isolated tissues, particularly smooth muscle. wikipedia.orgamegroups.org For this compound, these studies have been pivotal in demonstrating its vasoconstrictor properties on relevant blood vessels.

In vitro experiments using ring segments of human isolated middle meningeal arteries have shown that rizatriptan causes vasoconstriction. karger.comnih.gov This effect is considered a key mechanism in its anti-migraine action, as these vessels are thought to be dilated during a migraine attack. karger.com The concentration required to produce 50% of the maximum vasoconstriction (EC50) in these arteries was found to be 90 nM. nih.gov

These studies also allow for the assessment of craniovascular selectivity, which is a comparison of the vasoconstrictor effects on cranial arteries versus coronary arteries. fda.gov Rizatriptan has been shown to have a higher craniovascular selectivity ratio compared to sumatriptan (B127528) and serotonin, suggesting a more targeted action on the cranial vasculature. fda.gov While rizatriptan does exhibit some vasoconstrictor activity in human isolated coronary arteries, its preferential effect on cranial arteries is a significant preclinical finding. fda.govnih.gov